(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid
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Overview
Description
(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H17BO4 . This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid typically involves the protection of phenol with tetrahydropyranyl (THP) group followed by borylation. The general synthetic route can be summarized as follows:
Protection of Phenol: The phenol group is protected using dihydropyran (DHP) in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Regenerated phenol.
Scientific Research Applications
(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions . This property makes it useful in various applications, including drug delivery and sensing.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tetrahydropyranyl group, making it less versatile in certain applications.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenylboronic Acid: Similar structure but with the tetrahydropyranyl group at a different position.
Uniqueness
(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is unique due to the presence of the tetrahydropyranyl group, which provides additional protection and versatility in chemical reactions. This makes it particularly useful in applications where selective protection and deprotection of phenol groups are required.
Biological Activity
(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current state of research.
- Molecular Formula : C12H17BO
- Molecular Weight : 204.08 g/mol
- CAS Number : 1311185-12-2
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties through various mechanisms, including inhibition of proteasome activity and modulation of cell signaling pathways. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting the proteasome function, leading to the accumulation of pro-apoptotic factors .
Antimicrobial Activity
Boronic acids have also been explored for their antimicrobial properties. A study highlighted that certain boronic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For example, it can act as an inhibitor of serine proteases and other enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms, providing a potential therapeutic avenue for metabolic disorders .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of boronic acids were tested against various cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-THPO-Boronic Acid | MCF-7 (Breast Cancer) | 5.4 |
Control (Doxorubicin) | MCF-7 | 0.15 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : By binding to the active site of proteasomes, it prevents the degradation of proteins that regulate cell cycle and apoptosis.
- Enzyme Interaction : The boronic acid moiety allows for reversible binding with diols in active sites of enzymes, altering their function.
- Cell Membrane Disruption : Certain derivatives may disrupt bacterial membranes, leading to cell lysis.
Properties
IUPAC Name |
[3-(oxan-2-ylmethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)10-4-3-6-11(8-10)17-9-12-5-1-2-7-16-12/h3-4,6,8,12,14-15H,1-2,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNFINMUFQMMLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCCCO2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656216 |
Source
|
Record name | {3-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311185-12-2 |
Source
|
Record name | {3-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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